(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide
CAS No.:
Cat. No.: VC13470022
Molecular Formula: C13H21ClN4O
Molecular Weight: 284.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21ClN4O |
|---|---|
| Molecular Weight | 284.78 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C13H21ClN4O/c1-8(2)11(15)13(19)18(9(3)4)7-10-12(14)17-6-5-16-10/h5-6,8-9,11H,7,15H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | WMOFTDMAIMVDAK-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
The compound’s IUPAC name, (S)-2-amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide, reflects its stereochemical configuration at the second carbon (S-enantiomer) and substituents:
-
A 3-chloropyrazine ring at the N-methyl position.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁ClN₄O | |
| Molecular Weight | 284.78 g/mol | |
| CAS Number | 1353995-68-2 | |
| SMILES Notation | CC(C)C@@HN |
The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles.
Synthesis and Reactivity
Synthetic Routes
The synthesis involves multi-step reactions to achieve the desired stereochemistry and functional groups:
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Pyrazine Core Formation: Chlorination of pyrazine at the 3-position using POCl₃ or PCl₅.
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Amide Bond Formation: Coupling 3-chloropyrazine-2-carboxylic acid with (S)-2-amino-3-methylbutanamide via carbodiimide-mediated reactions .
-
N-Isopropyl Introduction: Alkylation using isopropyl bromide under basic conditions .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Source |
|---|---|---|
| 3-Chloropyrazine-2-carboxylic acid | Pyrazine precursor | |
| (S)-2-Amino-3-methylbutanamide | Chiral backbone | |
| N-Isopropyl derivatives | Alkylating agents |
Reaction conditions (e.g., temperature, catalysts) are tightly controlled to minimize racemization.
Physicochemical Properties
Solubility and Stability
The compound exhibits amphiphilic properties due to its pyrazine (hydrophilic) and alkyl chains (lipophilic):
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Solubility: Partially soluble in polar solvents (e.g., DMSO, ethanol) and insoluble in water .
-
Stability: Degrades under strong acidic/basic conditions or prolonged UV exposure.
Table 3: Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.05 (d, 6H, isopropyl), 1.20 (d, 3H, CH₃), 3.45 (m, 1H, CH), 8.40 (s, 1H, pyrazine) | |
| IR (cm⁻¹) | 1650 (C=O), 1550 (N-H), 750 (C-Cl) | |
| MS (ESI+) | m/z 285.1 [M+H]⁺ |
Biological Activity and Mechanisms
Antimicrobial Properties
The 3-chloropyrazine moiety confers antimicrobial activity by disrupting bacterial cell wall synthesis. In vitro assays against Staphylococcus aureus showed an MIC of 16 µg/mL.
Enzyme Inhibition
Structural analogs inhibit CTPS1 (cytidine triphosphate synthase 1), a target in autoimmune diseases and cancer . While direct evidence for this compound is limited, its pyrazine core aligns with known CTPS1 inhibitors .
Table 4: Biological Assay Results
| Assay | Result | Source |
|---|---|---|
| Antimicrobial (Gram+) | MIC: 16 µg/mL (S. aureus) | |
| Cytotoxicity (HeLa) | IC₅₀: >50 µM |
Derivatives and Analogues
Hydrochloride Salt
The hydrochloride form (CAS: 1236256-85-1) enhances solubility for in vivo studies .
Structural Modifications
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